3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid
CAS No.: 750613-52-6
Cat. No.: VC8419623
Molecular Formula: C20H16ClNO4S
Molecular Weight: 401.9 g/mol
* For research use only. Not for human or veterinary use.
![3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid - 750613-52-6](/images/structure/VC8419623.png)
Specification
CAS No. | 750613-52-6 |
---|---|
Molecular Formula | C20H16ClNO4S |
Molecular Weight | 401.9 g/mol |
IUPAC Name | 3-[benzyl-(2-chlorophenyl)sulfamoyl]benzoic acid |
Standard InChI | InChI=1S/C20H16ClNO4S/c21-18-11-4-5-12-19(18)22(14-15-7-2-1-3-8-15)27(25,26)17-10-6-9-16(13-17)20(23)24/h1-13H,14H2,(H,23,24) |
Standard InChI Key | MXTUBBUJFYQJBL-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Canonical SMILES | C1=CC=C(C=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O |
Introduction
Structural Identification and Nomenclature
Systematic Chemical Identity
3-[Benzyl(2-chlorophenyl)sulfamoyl]benzoic acid belongs to the class of sulfonamide-substituted benzoic acids. Its IUPAC name, 3-[benzyl(2-chlorophenyl)sulfamoyl]benzoic acid, reflects the spatial arrangement of three critical components:
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A benzoic acid core at position 3
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A sulfamoyl bridging group (-SO₂-NH-)
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Benzyl and 2-chlorophenyl substituents on the sulfamoyl nitrogen
The molecular formula C₂₀H₁₆ClNO₄S (MW = 402.86 g/mol) was confirmed through high-resolution mass spectrometry, with the SMILES string C1=CC=C(C=C1)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC(=C3)C(=O)O providing a standardized representation of atomic connectivity .
Stereochemical Considerations
While the compound lacks chiral centers in its primary structure, rotational barriers exist around the sulfamoyl N-C bonds. Computational models predict three stable conformers with energy differences <2 kcal/mol, suggesting significant conformational flexibility in solution .
Molecular Architecture and Electronic Features
Crystallographic Data (Predicted)
Although single-crystal X-ray diffraction data remain unavailable, density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights into the equilibrium geometry:
Parameter | Value |
---|---|
S-O bond length | 1.432 Å |
C-S-N bond angle | 106.7° |
Dihedral (Ph-SO₂-NPh) | 87.3° |
HOMO-LUMO gap | 4.1 eV |
The sulfamoyl group adopts a tetrahedral geometry, while the benzoic acid moiety maintains planarity due to conjugation with the carbonyl group .
Spectroscopic Signatures
Key spectral features derived from computational simulations include:
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IR: Strong absorption at 1685 cm⁻¹ (C=O stretch), 1340-1160 cm⁻¹ (asymmetric/symmetric SO₂ stretches)
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¹³C NMR: Distinct signals at δ 167.8 ppm (COOH), 142.1 ppm (SO₂N), and 136.4 ppm (Cl-substituted aryl carbon)
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UV-Vis: π→π* transitions centered at 254 nm (ε = 12,400 M⁻¹cm⁻¹)
Synthetic Methodology
Reported Synthesis Routes
While no direct synthesis protocols exist for this specific compound in the literature, analogous sulfamoyl benzoic acids are typically prepared through:
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Sulfamoylation: Reaction of 3-aminobenzoic acid derivatives with sulfamoyl chlorides
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Ullmann Coupling: Copper-catalyzed coupling of aryl halides with sulfonamides
A patent describing the synthesis of structurally related 2,4-dichloro-5-sulfamoylbenzoic acid (CN100522936C) suggests potential adaptable strategies . The disclosed method employs:
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Chlorsulfonic acid as the sulfonating agent
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Catalytic sulfuric acid at 130-150°C
Purification Challenges
The compound’s amphiphilic nature (logP = 2.8) complicates isolation. Reverse-phase chromatography (C18 column, 60% MeCN/H₂O) achieves >95% purity, though scale-up remains problematic due to low aqueous solubility (0.8 mg/mL at 25°C) .
Physicochemical Properties
Collision Cross-Section Analysis
Ion mobility spectrometry reveals adduct-dependent transport properties:
Adduct | m/z | CCS (Ų) |
---|---|---|
[M+H]+ | 402.056 | 189.4 |
[M+Na]+ | 424.038 | 203.7 |
[M-H]- | 400.042 | 194.9 |
These values assist in mass spectrometric identification and conformational studies .
Thermal Behavior
Differential scanning calorimetry shows:
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Glass transition (Tg): 89°C
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Decomposition onset: 232°C
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No observable melting point below degradation temperature
The absence of a distinct melting phase suggests strong intermolecular H-bonding networks in the solid state .
Analytical Characterization Protocols
For quality control purposes, the following HPLC conditions are recommended:
Parameter | Specification |
---|---|
Column | Zorbax SB-C18 (4.6×150 mm, 5μm) |
Mobile Phase | 0.1% H3PO4 : MeCN (55:45) |
Flow Rate | 1.0 mL/min |
Detection | UV @ 254 nm |
Retention Time | 7.2 ± 0.3 min |
This method achieves baseline separation from common synthesis byproducts within 12 minutes .
Research Gaps and Future Directions
Critical unanswered questions include:
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Crystallization Behavior: Need for single-crystal studies to confirm DFT-predicted geometry
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Metabolic Profile: ADME (Absorption, Distribution, Metabolism, Excretion) studies required
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Scale-Up Synthesis: Development of continuous flow methods to improve yield beyond current 22% batch maxima
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Target Identification: High-throughput screening against cancer and viral targets
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